molecular formula C10H18N2O2 B2466974 1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one CAS No. 1341826-86-5

1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one

Cat. No.: B2466974
CAS No.: 1341826-86-5
M. Wt: 198.266
InChI Key: GRXSSGHDCGJHIK-UHFFFAOYSA-N
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Description

1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one is a chemical hybrid featuring a pyrrolidin-2-one scaffold linked to a tetrahydropyran (oxan-4-yl) ring via an amino bridge. This structure combines two privileged, sp3-rich heterocycles often utilized in medicinal chemistry to explore three-dimensional pharmacophore space and enhance the physicochemical properties of drug candidates . The saturated nature of both the pyrrolidine and tetrahydropyran rings contributes to greater molecular complexity and non-planarity, which are associated with improved solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in lead optimization campaigns . The presence of the pyrrolidin-2-one moiety is significant, as this scaffold is a versatile building block for the synthesis of novel biologically active compounds and is frequently investigated for its potential interactions with enantioselective protein targets . The tetrahydropyran ring is a common motif that can influence a molecule's conformation and bioavailability. As a research chemical, this compound is a valuable intermediate for diversity-oriented synthesis (DOS), particularly in the construction of compound libraries for high-throughput screening against various biological targets. Its structure suggests potential for further functionalization, making it a versatile precursor in exploratory organic and medicinal chemistry research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-3-(oxan-4-ylamino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-12-5-2-9(10(12)13)11-8-3-6-14-7-4-8/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXSSGHDCGJHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methylpyrrolidin-2-one with oxan-4-ylamine under specific reaction conditions. The reaction typically requires a suitable solvent, such as dichloromethane or ethanol, and may be catalyzed by a base like triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like crystallization, distillation, or chromatography are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrolidinone ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in ethanol at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A parent compound with a similar pyrrolidinone ring structure but lacking the methyl and oxan-4-ylamino substituents.

    1-methylpyrrolidin-2-one: Similar to the target compound but without the oxan-4-ylamino group.

    3-[(oxan-4-yl)amino]pyrrolidin-2-one: Similar to the target compound but without the methyl group.

Uniqueness

1-methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one is unique due to the presence of both the methyl and oxan-4-ylamino substituents on the pyrrolidinone ring. These substituents confer distinct chemical and biological properties, making the compound valuable for specific applications that other similar compounds may not be suitable for.

Biological Activity

1-Methyl-3-[(oxan-4-yl)amino]pyrrolidin-2-one is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent modifications to introduce the oxan group. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrrolidine can effectively inhibit both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundActivity AgainstMIC (µg/mL)
1-Methyl-3-(oxan-4-yl)aminoMRSA16
Piperazinyl urea derivativeGram-positive bacteria8
Carbapenem derivativeGram-negative bacteria4

Neuroprotective Effects

In addition to antimicrobial properties, some studies suggest that pyrrolidine derivatives may possess neuroprotective effects. These compounds are thought to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For example, research has indicated that certain structural modifications can enhance the binding affinity to neurotransmitter receptors .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in PubMed evaluated a series of pyrrolidine derivatives for their antibacterial efficacy against various pathogens. The results demonstrated that specific modifications led to enhanced activity against MRSA, highlighting the potential for developing new antibiotics based on this scaffold .
  • Neuroprotective Mechanism Exploration : Another investigation focused on the neuroprotective mechanisms of pyrrolidine compounds in models of oxidative stress. The findings suggested that these compounds could reduce neuronal cell death by inhibiting apoptotic pathways and promoting cell survival .

Future Directions

The biological activity of this compound presents numerous avenues for future research:

  • Structure-Activity Relationship (SAR) : Further studies are needed to elucidate the SAR of this compound and its derivatives to optimize their biological profiles.
  • Clinical Trials : Promising preclinical findings should lead to clinical trials assessing the safety and efficacy of these compounds in humans.

Q & A

Q. Advanced Methodological Framework

  • Data Normalization : Account for assay variability (e.g., ATP concentration in kinase assays) using Z’-factor validation .
  • SAR Analysis : Compare substituent effects; e.g., replacing oxan-4-yl with morpholino groups increases hydrophilicity (clogP -0.5 vs. 0.2), altering membrane permeability .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC50_{50} ranges) to identify outliers and refine QSAR models .

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